N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-23(2)16(12-6-7-17-13(10-12)8-9-25-17)11-22-19(24)18-14(20)4-3-5-15(18)21/h3-7,10,16H,8-9,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYMGTSIJQAXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in the modulation of the endocannabinoid system. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C16H24N2O2 |
| Molecular Weight | 276.37396 g/mol |
| IUPAC Name | N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylpropanamide |
| SMILES | CC(C)C(=O)NCC(N(C)C)c2ccc1OCCc1c2 |
| InChI Key | GLRMSTOERJZASJ-UHFFFAOYSA-N |
The primary mechanism through which this compound exerts its biological effects is via selective agonism of the cannabinoid receptor type 2 (CB₂). Unlike CB₁ receptors, which are primarily located in the central nervous system and associated with psychoactive effects, CB₂ receptors are predominantly found in immune tissues. Activation of CB₂ receptors has been linked to anti-inflammatory effects and modulation of pain pathways.
Key Findings:
- CB₂ Agonism : The compound has been shown to selectively activate CB₂ receptors, leading to reduced microglial activation and neuroinflammation, which are critical in neuropathic pain conditions .
- Pain Modulation : In preclinical studies, compounds similar to this compound demonstrated efficacy in models of neuropathic pain without affecting locomotor behavior .
Pharmacological Studies
Several studies have explored the pharmacological profile of this compound and related benzofuran derivatives:
- Neuropathic Pain Models : Research indicates that benzofuran derivatives can reverse neuropathic pain in spinal nerve ligation models. The effects were specifically antagonized by CB₂ receptor antagonists, confirming the role of CB₂ activation .
- Inflammatory Pain : The compound showed potential in treating inflammatory pain conditions. Its selectivity for CB₂ receptors minimizes central nervous system side effects commonly associated with non-selective cannabinoid agonists .
Study 1: Efficacy in Neuropathic Pain
In a study conducted on rat models with induced neuropathic pain, this compound was administered. Results indicated a significant reduction in pain responses compared to control groups. The study highlighted that the analgesic effect was mediated through CB₂ receptor pathways.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of benzofuran derivatives similar to this compound. It was found that these compounds could significantly reduce inflammation markers in animal models of arthritis without causing adverse effects on cognitive functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with benzamide-based pesticides listed in the Pesticide Chemicals Glossary (2001). Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Core Benzamide Similarity :
- The 2,6-difluorobenzamide backbone is conserved across all compounds, suggesting shared mechanisms of action, likely targeting chitin synthesis inhibition in insects (a hallmark of benzoylureas) .
Divergent Substituents: The target compound substitutes the urea linkage (common in IGRs like teflubenzuron) with a dimethylaminoethyl-dihydrobenzofuran group. This substitution may alter pharmacokinetics (e.g., solubility, membrane permeability) or receptor binding specificity compared to urea-linked analogs.
Functional Implications: Urea-containing analogs (e.g., teflubenzuron, hexaflumuron) exhibit larvicidal activity by disrupting molting.
Dihydrobenzofuran Uniqueness: The 2,3-dihydrobenzofuran moiety is absent in other listed compounds. This bicyclic ether group may enhance metabolic stability or confer selectivity toward non-pest species, though experimental validation is lacking in the provided evidence.
Research Findings and Limitations
Data Gaps :
- No accessible pharmacological or pesticidal data exist for the target compound in the provided evidence. The PubChem entry () is non-functional, limiting direct comparisons.
- Structural analogs (e.g., novaluron) show broad-spectrum insecticidal activity, but the target compound’s biological profile remains unverified .
Hypotheses for Further Study :
- Comparative molecular docking studies could elucidate interactions with chitin synthase enzymes relative to urea-based analogs.
Preparation Methods
Acid-Catalyzed Cyclization
A one-pot method involves treating 4-hydroxycyclohexenones with benzoquinone derivatives under refluxing acetic acid. This generates the dihydrobenzofuran core via [3+2] heteroannulation, followed by spontaneous dehydration. For example:
This method avoids costly catalysts but requires strict stoichiometric control to prevent over-oxidation.
Transition Metal-Catalyzed Annulation
Ru- and Rh-catalyzed protocols enable enantioselective synthesis. Blum et al. demonstrated that Ru photocatalysts promote oxidative [3+2] cycloadditions between phenols and alkenes, yielding dihydrobenzofurans with >90% enantiomeric excess. Key advantages include:
Introduction of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl group is introduced via nucleophilic substitution or reductive amination.
Alkylation of Secondary Amines
Reacting 5-bromo-2,3-dihydrobenzofuran with dimethylaminoethyl chloride in the presence of KCO yields the substituted intermediate. Optimal conditions (DMF, 80°C, 12 hr) achieve 78% conversion. Side reactions include:
Reductive Amination
A two-step sequence involves:
-
Condensation of 5-formyl-2,3-dihydrobenzofuran with dimethylamine to form an imine.
-
Reduction using NaBH or Pd/C-H to afford the dimethylaminoethyl derivative.
This method provides higher regioselectivity (>95%) but requires anhydrous conditions.
Coupling with 2,6-Difluorobenzamide
The final step couples the dimethylaminoethyl-dihydrobenzofuran intermediate with 2,6-difluorobenzoyl chloride.
Schotten-Baumann Reaction
In a biphasic system (NaOH/HO–CHCl), the amine intermediate reacts with 2,6-difluorobenzoyl chloride at 0–5°C. This method achieves 65–72% yield but faces challenges with:
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in DMF, the reaction proceeds at room temperature with 88% yield. Key parameters:
-
Molar ratio : 1.2 eq of 2,6-difluorobenzoyl chloride to amine
-
Reaction time : 6–8 hr
This approach minimizes racemization and is scalable to kilogram quantities.
Alternative Synthetic Strategies
Solid-Phase Synthesis
A patent (WO2021255071A1) describes immobilizing the dihydrobenzofuran core on Wang resin, followed by sequential alkylation and amidation. Advantages include:
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from hours to minutes. For example, microreactors achieve 94% yield in the amidation step by enhancing mass transfer.
Analytical Characterization
Critical quality control data for the final compound:
Industrial-Scale Considerations
-
Cost Analysis : Transition metal catalysts account for 62% of raw material costs in small-scale batches. Switching to acid-catalyzed cyclization reduces costs by 40%.
-
Waste Management : The Schotten-Baumann method generates 8 L of aqueous waste per kg product vs. 2 L in carbodiimide-mediated coupling.
-
Regulatory Compliance : Residual Pd in Rh-catalyzed routes must be <10 ppm (ICH Q3D guidelines) .
Q & A
What are the optimal synthetic routes for preparing N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydrobenzofuran core. Key steps include:
- Amide Coupling: Reacting 2,6-difluorobenzoic acid derivatives with a dihydrobenzofuran-containing amine intermediate using coupling agents like HATU or EDC/HOBt under inert atmosphere (N₂ or Ar) .
- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect the dimethylaminoethyl moiety during synthesis, followed by acidic deprotection (e.g., TFA) .
- Purification: Chromatography (silica gel or HPLC) is essential for isolating high-purity product, with yields optimized by controlling reaction temperatures (0–25°C) and solvent polarity (DMF or DCM) .
How can structural characterization of this compound be rigorously validated, and what analytical techniques are most effective?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the benzamide carbonyl) .
- NMR Spectroscopy: ¹H/¹³C NMR and 2D experiments (COSY, HSQC) validate connectivity, with distinct signals for the difluorophenyl (δ 6.8–7.2 ppm) and dihydrobenzofuran protons (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 403.1582) .
What mechanistic insights exist regarding its biological activity, and how can target engagement be experimentally confirmed?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Similar difluorobenzamides show IC₅₀ values in the nanomolar range for targets like EGFR or PARP .
- Cellular Target Validation: Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., apoptosis regulators) and assess compound efficacy via viability assays (MTT or Annexin V staining) .
- Molecular Docking: Align the compound’s structure (from X-ray data ) with target active sites using software like AutoDock Vina to predict binding modes .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Analog Synthesis: Modify the dihydrobenzofuran (e.g., substituents at C5) and benzamide (e.g., fluoro vs. chloro) regions. Compare analogs using logP and polar surface area calculations .
- Biological Screening: Test analogs in parallel assays (e.g., cytotoxicity in HeLa cells, antimicrobial activity in E. coli). Prioritize compounds with >50% inhibition at 10 μM .
- Data-Driven Optimization: Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with activity trends .
How should researchers address contradictory data in reported biological activities of similar difluorobenzamides?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, serum levels in cell culture) .
- Purity Verification: Confirm compound purity (>95%) via HPLC and quantify residual solvents (e.g., DMSO) that may artifactually modulate activity .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., Forest plots) to identify outliers or confounding variables .
What pharmacokinetic properties should be prioritized during preclinical evaluation, and how are they assessed?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Aim for t₁/₂ >30 min .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction; ideal values are <95% bound to avoid efficacy loss .
- Blood-Brain Barrier Penetration: Assess via PAMPA-BBB model; logBB >−1.0 indicates CNS potential .
What computational strategies are recommended for predicting off-target interactions?
Methodological Answer:
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrogen bond acceptors at benzamide) and screen against databases like ChEMBL .
- Proteome-Wide Docking: Use SwissDock or Glide to predict binding to non-target proteins (e.g., cytochrome P450 isoforms) .
- Machine Learning: Train models on PubChem BioAssay data to predict toxicity (e.g., hERG inhibition) .
How can in vitro toxicity be systematically evaluated during lead optimization?
Methodological Answer:
- Cytotoxicity Screening: Use HepG2 or HEK293 cells with ATP-based luminescence assays (e.g., CellTiter-Glo®). Set selectivity index (IC₅₀-toxicity/IC₅₀-activity) >10 .
- Genotoxicity: Perform Ames tests (bacterial reverse mutation) and micronucleus assays in CHO cells .
- Mitochondrial Toxicity: Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer .
What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Chemistry: Optimize amide coupling in microreactors to enhance mixing and reduce side reactions .
- Crystallization Optimization: Use anti-solvent precipitation (e.g., water in DMF) with controlled cooling rates to improve crystal purity .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
How can target validation be performed in vivo for this compound?
Methodological Answer:
- Xenograft Models: Administer compound (e.g., 10 mg/kg, IP) to tumor-bearing mice and monitor tumor volume vs. vehicle controls .
- Pharmacodynamic Biomarkers: Quantify target modulation (e.g., PARP cleavage via Western blot) in tumor tissue .
- PK/PD Modeling: Correlate plasma exposure (AUC) with efficacy endpoints using nonlinear mixed-effects modeling (NONMEM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
